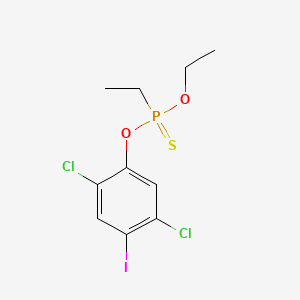

Phosphonothioic acid, ethyl-, O-(2,5-dichloro-4-iodophenyl) O-ethyl ester

Description

Properties

CAS No. |

25177-27-9 |

|---|---|

Molecular Formula |

C10H12Cl2IO2PS |

Molecular Weight |

425.05 g/mol |

IUPAC Name |

(2,5-dichloro-4-iodophenoxy)-ethoxy-ethyl-sulfanylidene-λ5-phosphane |

InChI |

InChI=1S/C10H12Cl2IO2PS/c1-3-14-16(17,4-2)15-10-6-7(11)9(13)5-8(10)12/h5-6H,3-4H2,1-2H3 |

InChI Key |

QKBKDXIHVRIMPV-UHFFFAOYSA-N |

Canonical SMILES |

CCOP(=S)(CC)OC1=CC(=C(C=C1Cl)I)Cl |

Origin of Product |

United States |

Preparation Methods

General Synthetic Strategy

The synthesis generally involves the reaction of a halogenated phenol derivative, specifically 2,5-dichloro-4-iodophenol or its mercapto analogues, with ethyl phosphonothioic acid derivatives such as ethyl phosphonothioic acid chloride or esters. The process typically requires a base to deprotonate the phenol and facilitate nucleophilic substitution on the phosphorus center.

Detailed Synthetic Procedure from Patent Literature

According to the patent US3600472A, the preparation of related O-alkyl O-(2,5-dichloro-4-alkylmercapto-phenyl) thionophosphates involves the following key steps which can be adapted for the target compound:

- Starting Materials: 2,5-dichloro-4-iodophenol or its mercapto derivative is converted into its sodium salt by reaction with sodium hydroxide in aqueous solution.

- Phosphorus Reagent: The sodium salt is then reacted with ethyl phosphonothioic acid chloride (or ethyl thionophosphoric acid chloride) under controlled temperature conditions (around 50-60°C).

- Reaction Conditions: The reaction mixture is stirred for several hours (3-4 hours) at elevated temperature to ensure completion.

- Workup: The aqueous phase is separated, and the organic phase is extracted with an organic solvent such as toluene or ether, dried over sodium sulfate, and the solvent is removed under reduced pressure.

- Purification: The residue is purified by vacuum distillation or recrystallization to yield the desired phosphonothioic acid ester.

Representative Example

| Step | Reagents and Conditions | Yield | Notes |

|---|---|---|---|

| 1 | Dissolve 2,5-dichloro-4-iodophenol (1 mol) in aqueous NaOH (40 g) at 50°C | - | Formation of phenolate salt |

| 2 | Add dropwise 1.1 mol of ethyl phosphonothioic acid chloride at 50-60°C | - | Controlled addition to avoid side reactions |

| 3 | Stir for 3 hours at 60°C | - | Reaction completion |

| 4 | Separate aqueous phase, extract organic layer with toluene or ether | - | Isolation of product |

| 5 | Dry over sodium sulfate, remove solvent under vacuum | - | Concentration of product |

| 6 | Purify by vacuum distillation at 0.1 mm Hg, 100-150°C | 73-92% | Yields vary depending on exact substituents and conditions |

This method yields O-ethyl O-(2,5-dichloro-4-iodophenyl) phosphonothioate esters with high purity and good yields (typically 73-92%).

Alternative Synthetic Routes

- Use of Friedel-Crafts Type Condensation Agents: The patent also mentions the use of condensation agents of the Friedel-Crafts type or fuller's earth to facilitate the reaction between dialkyl disulfides and alkyl-substituted phenols to form analogous thionophosphates.

- Copper- and Zinc-Promoted Couplings: In related phosphonate syntheses, zinc- and copper-promoted coupling reactions have been employed to link phosphonate esters with halogenated aromatic rings, though specific to difluorophosphonates. This approach may be adapted for phosphonothioates with appropriate modifications.

Data Tables Summarizing Preparation Parameters and Yields

| Compound Variant | Phenol Derivative | Phosphorus Reagent | Base | Solvent | Temperature (°C) | Reaction Time (h) | Yield (%) | Purification Method |

|---|---|---|---|---|---|---|---|---|

| O-ethyl O-(2,5-dichloro-4-iodophenyl) phosphonothioate | 2,5-dichloro-4-iodophenol | Ethyl phosphonothioic acid chloride | NaOH | Water / Toluene | 50-60 | 3-4 | 73-92 | Vacuum distillation |

| O-ethyl O-(2,5-dichloro-4-methylmercapto-phenyl) phosphonothioate | 2,5-dichloro-4-methylmercapto-phenol | Ethyl phosphonothioic acid chloride | NaOH | Water / Ether | 50-60 | 4 | 74 | Vacuum distillation |

| O-propyl O-(2,5-dichloro-4-iodophenyl) methylphosphonothioate (related) | 2,5-dichloro-4-iodophenol | Methyl phosphonothioic acid chloride | NaOH | Not specified | Not specified | Not specified | Not specified | Not specified |

Chemical Reactions Analysis

Phosphonothioic acid, ethyl-, O-(2,5-dichloro-4-iodophenyl) O-ethyl ester undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized to form phosphonothioic acid derivatives.

Reduction: Reduction reactions can yield phosphine derivatives.

Substitution: It can undergo nucleophilic substitution reactions, where the ethyl or phenyl groups are replaced by other nucleophiles.

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and nucleophiles such as amines and alcohols . The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

Agricultural Use

Phosphonothioic acid derivatives are primarily recognized for their effectiveness as pesticides , specifically as insecticides, fungicides, acaricides, nematocides, and molluscicides. The compound has been noted for its ability to control a wide range of agricultural pests and diseases.

- Insecticidal Properties : Research indicates that this compound exhibits significant insecticidal activity against various agricultural pests. For instance, studies have shown its effectiveness in controlling aphids and other harmful insects that affect crop yields .

- Fungicidal Activity : The compound has also demonstrated fungicidal properties, making it useful in preventing fungal infections in crops. This is particularly important in maintaining crop health and maximizing agricultural productivity .

Biochemical Research

In biochemistry, phosphonothioic acid derivatives are investigated for their potential roles as biochemical agents.

- Enzyme Inhibition : Some studies suggest that these compounds can inhibit specific enzymes that are crucial for the survival of pests and pathogens. This mechanism of action makes them valuable in developing targeted pest control strategies .

- Mode of Action Studies : Research into the mode of action of phosphonothioic acid derivatives helps scientists understand how these compounds interact with biological systems at the molecular level. Such insights can lead to the development of more effective and environmentally friendly pesticides .

Environmental Impact Studies

The environmental impact of phosphonothioic acid derivatives is an essential area of research.

- Toxicological Assessments : Evaluating the toxicity of these compounds to non-target organisms is crucial for ensuring environmental safety. Studies focus on their effects on beneficial insects and other wildlife .

- Degradation Studies : Understanding how these compounds degrade in the environment helps assess their long-term impact on ecosystems. Research often examines the breakdown products and their potential toxicity .

-

Case Study on Insecticidal Efficacy :

A study published in a peer-reviewed journal demonstrated that phosphonothioic acid derivatives significantly reduced aphid populations on treated crops compared to untreated controls, highlighting their potential as effective insecticides. -

Environmental Impact Assessment :

Research conducted on the degradation of phosphonothioic acid derivatives in soil showed that while they are effective pesticides, their breakdown products can vary in toxicity, necessitating careful monitoring during agricultural use. -

Biochemical Mechanism Investigation :

A study focused on the biochemical mechanisms revealed that phosphonothioic acid can inhibit acetylcholinesterase activity in certain pests, providing insight into its mode of action as an insecticide.

Mechanism of Action

The mechanism of action of Phosphonothioic acid, ethyl-, O-(2,5-dichloro-4-iodophenyl) O-ethyl ester involves its interaction with molecular targets such as enzymes and proteins. The compound can inhibit enzyme activity by binding to the active site or by modifying the enzyme’s structure . The specific pathways involved depend on the enzyme and the biological context.

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural Variations and Physicochemical Properties

The following table summarizes key structural analogs and their properties:

| CAS No. | Substituents on Phenyl Ring | Molecular Formula | Molecular Weight (g/mol) | Key Features |

|---|---|---|---|---|

| 25177-27-9 | 2,5-Dichloro-4-iodo | C₁₀H₁₂Cl₂IO₂PS | 449.05 | High molecular weight due to iodine; potential for enhanced lipophilicity. |

| 2720-17-4 | 4-Bromo-2,5-dichloro | C₁₀H₁₂BrCl₂O₂PS | 402.54 | Bromine substitution reduces molecular weight vs. iodine analog. |

| 1593-27-7 | 2,4-Dichloro | C₁₀H₁₃Cl₂O₂PS | 299.15 | Lacks iodine; lower steric hindrance and molecular weight. |

| 3792-59-4 | 2,4-Dichloro (phenylphosphonothioate) | C₁₄H₁₃Cl₂O₂PS | 347.20 | Phenyl group on phosphorus; increased aromaticity vs. ethyl substituents. |

| 18181-70-9 | 2,5-Dichloro-4-iodo (O,O-dimethyl) | C₈H₈Cl₂IO₃PS | 445.00 | Dimethyl ester (vs. diethyl); shorter alkyl chains may alter metabolism. |

Key Observations :

Toxicological Profiles

Acute Toxicity Data:

| Compound (CAS No.) | Test Model | Route | LD₅₀ (mg/kg) | Reference |

|---|---|---|---|---|

| 3792-59-4 | Mouse (oral) | Oral | 274 | |

| 3792-59-4 | Mouse (subcutaneous) | Subcutaneous | 784 | |

| 18181-70-9 (Iodofenphos) | Chicken (oral) | Oral | >1500 |

Analysis :

- Diethyl Esters: Likely slower metabolic degradation than dimethyl esters, prolonging systemic exposure and toxicity .

- The phenylphosphonothioate analog (3792-59-4) exhibits moderate acute toxicity in mice (LD₅₀ = 274 mg/kg), suggesting that ethyl/aryl substitutions may reduce potency compared to methyl/alkyl variants .

Mode of Action and Environmental Behavior

- Cholinesterase Inhibition: Like methylphosphonothioates (), the target compound is hypothesized to inhibit acetylcholinesterase, leading to neurotoxic effects. The iodine atom may enhance interaction with the enzyme’s active site .

- Persistence : Diethyl esters (25177-27-9) are more resistant to hydrolysis than dimethyl analogs, increasing soil and water persistence. However, iodine’s photolability could promote degradation under UV light .

Biological Activity

Phosphonothioic acid, ethyl-, O-(2,5-dichloro-4-iodophenyl) O-ethyl ester, commonly referred to as ethylthiophosphonic acid O-(2,5-dichloro-4-iodophenyl)O-ethyl ester, is a chemical compound with significant biological activity. Its structure includes a phosphonate group that is often associated with various biological effects, particularly in the context of its use as a pesticide and potential therapeutic agent. This article will explore its biological activity, including its mechanism of action, toxicity, and relevant case studies.

- Molecular Formula : C10H12Cl2IO2PS

- Molecular Weight : 425.05 g/mol

- Density : 1.718 g/cm³

- Boiling Point : 401.4 ºC

- Flash Point : 196.5 ºC

These properties indicate that the compound is stable under normal conditions but requires careful handling due to its potential toxicity.

Phosphonothioic acids are known to act as cholinesterase inhibitors , which can lead to overstimulation of the nervous system due to the accumulation of acetylcholine at synapses. This mechanism is similar to that of organophosphate pesticides and nerve agents.

Toxicity Profile

The compound exhibits a range of toxic effects, primarily through dermal exposure and inhalation. Symptoms of exposure may include:

- Localized sweating

- Muscle twitching

- Respiratory distress

- Neurological symptoms such as confusion and seizures

The severity of these symptoms can escalate rapidly, leading to potential fatal outcomes if not addressed promptly .

Study on Cholinesterase Inhibition

A study published in Toxicology investigated the effects of various phosphonothioic compounds on cholinesterase activity in vitro. The results indicated that ethyl esters of phosphonothioic acids exhibited potent inhibition of both acetylcholinesterase (AChE) and butyrylcholinesterase (BChE) at low micromolar concentrations. The study highlighted the importance of structural modifications in enhancing biological activity .

Efficacy as a Pesticide

Research has shown that phosphonothioic acid derivatives are effective against a variety of pests. A field study demonstrated that formulations containing this compound significantly reduced pest populations in agricultural settings while showing minimal toxicity to beneficial insects such as bees .

Data Table: Summary of Biological Effects

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.